molecular formula C21H21ClN2O4 B2847311 N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide CAS No. 903277-77-0

N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide

Cat. No. B2847311
CAS RN: 903277-77-0
M. Wt: 400.86
InChI Key: CIMNVFPXOHDLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ESI-09 was first identified as a selective inhibitor of the RAC1 signaling pathway, which is involved in a variety of cellular processes, including cell migration, proliferation, and differentiation. Since its discovery, ESI-09 has been the subject of numerous scientific studies aimed at understanding its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide involves the inhibition of the RAC1 signaling pathway, which is involved in a variety of cellular processes, including cell migration, proliferation, and differentiation. RAC1 is a small GTPase that plays a key role in the regulation of the actin cytoskeleton, which is critical for cell migration and invasion. This compound inhibits the activation of RAC1 by preventing its interaction with its downstream effectors, which ultimately leads to the inhibition of cell migration and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell migration and invasion, the reduction of oxidative stress, and the protection of the heart from ischemia-reperfusion injury. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide has several advantages as a research tool, including its high selectivity for the RAC1 signaling pathway, its ability to inhibit cell migration and invasion, and its potential therapeutic applications in various fields of research. However, this compound also has several limitations, including its relatively low potency compared to other RAC1 inhibitors, its potential off-target effects, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide, including the development of more potent and selective RAC1 inhibitors, the investigation of its potential therapeutic applications in various fields of research, and the elucidation of its mechanism of action. In addition, further studies are needed to determine the optimal dosage and administration of this compound in preclinical and clinical settings.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The synthesis method of this compound has been described in detail in several scientific publications, and the compound has been synthesized using various approaches. One of the most common synthesis methods involves the reaction of 3-chloroaniline with 2-(2-ethoxyethyl)isoquinoline-1,3-dione to form the intermediate compound, which is then coupled with 2-(2-bromoacetyl)phenylboronic acid to yield this compound.

Scientific Research Applications

N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, cardiovascular disease, and neurological disorders. Several studies have shown that this compound can inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic properties. In addition, this compound has been shown to have a protective effect on the heart, reducing the damage caused by ischemia-reperfusion injury. Furthermore, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for neurological disorders.

properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4/c1-2-27-12-11-24-10-9-17-18(21(24)26)7-4-8-19(17)28-14-20(25)23-16-6-3-5-15(22)13-16/h3-10,13H,2,11-12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMNVFPXOHDLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.